molecular formula C17H15ClO4 B2965839 1-(4-chlorophenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one CAS No. 167475-75-4

1-(4-chlorophenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one

Cat. No.: B2965839
CAS No.: 167475-75-4
M. Wt: 318.75
InChI Key: NQAHVVBTVWYTED-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one is a useful research compound. Its molecular formula is C17H15ClO4 and its molecular weight is 318.75. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Synthesis

  • The compound has been involved in reactions with oxalyl chloride, leading to the formation of glyoxyloyl chloride derivatives. These derivatives were further converted into related glyoxylic acids, esters, and amides, indicating its versatility in chemical synthesis (Black, Kumar, & McConnell, 1996).

Pharmacological Research

  • It has been identified as a nonpeptidic agonist of the urotensin-II receptor, suggesting its potential as a pharmacological research tool and a drug lead. This discovery highlights its role in receptor-related studies and drug development (Croston et al., 2002).

Antitumor Agents

  • The compound has been used in the synthesis of novel antitumor agents. This includes the development of 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid (3-dimethylamino)propyl)amide, which is an important framework in isochromene natural products (Mondal, Nogami, Asao, & Yamamoto, 2003).

Crystallography and Molecular Structure

  • Crystal structure analysis has been conducted on related compounds, providing insights into molecular configurations and interactions. This is critical for understanding the physical properties and potential applications of the compound in various fields (Mague et al., 2017).

Oxidation Reactions

  • Studies on the oxidation reactions of similar compounds have been carried out, contributing to the understanding of chemical reactivity and potential applications in industrial processes (Nie et al., 2014).

Properties

IUPAC Name

1-(4-chlorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO4/c1-20-14-7-11-8-16(19)22-17(13(11)9-15(14)21-2)10-3-5-12(18)6-4-10/h3-7,9,17H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAHVVBTVWYTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(OC(=O)CC2=C1)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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